Methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride is a chemical compound with potential applications in medicinal chemistry. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound's specific structure and functional groups contribute to its pharmacological potential.
Methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride is classified as a benzoxazole derivative. Benzoxazoles are heterocyclic compounds that contain both nitrogen and oxygen in their ring structure. This classification places the compound within a broader category of organic compounds that exhibit significant biological activity.
The synthesis of methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride can be achieved through several methods. A common approach involves the reaction of piperazine with a suitable benzoxazole derivative. The process typically includes:
Technical details regarding the specific reagents, solvents, and conditions (such as temperature and reaction time) are critical for optimizing yield and purity .
The molecular structure of methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride features:
Methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity .
The mechanism of action for methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride is not fully elucidated but is thought to involve:
Data from studies indicate that related benzoxazole derivatives exhibit significant biological activities, including anti-cancer effects through apoptosis induction and cell cycle arrest .
Methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride typically appears as a white to off-white solid. Its solubility profile suggests good solubility in polar solvents like water and methanol due to the presence of polar functional groups.
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm its identity and purity .
Methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride has potential applications in:
Research continues to explore its full therapeutic potential and mechanisms of action within various biological contexts .
The benzoxazole nucleus (1,3-benzoxazole) is a privileged heterocyclic scaffold in medicinal chemistry due to its versatile bioactivity profile and capacity for structural diversification. This bicyclic system incorporates an electron-rich oxazole ring fused to benzene, conferring planarity and moderate lipophilicity that facilitates interactions with biological targets. Benzoxazole derivatives demonstrate broad pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS)-targeted effects, largely attributed to their ability to mimic peptide bonds or purine bases in biological systems [1] [4]. The scaffold's structural rigidity enables precise spatial positioning of substituents, enhancing target selectivity. For instance, 2-arylbenzoxazoles exhibit potent acetylcholinesterase (AChE) inhibition relevant to Alzheimer's disease therapeutics, with IC50 values reaching sub-micromolar ranges [3].
Table 1: Bioactive Benzoxazole Derivatives and Their Therapeutic Applications
Benzoxazole Derivative | Biological Activity | Key Pharmacological Parameter |
---|---|---|
2-(Piperazin-1-yl)-1,3-benzoxazole | Acetylcholinesterase inhibition | IC50 = 3.2 µM [1] |
6-Methyl-2-piperidin-3-yl-1,3-benzoxazole | Neuroprotective activity | BBB permeability (Pe > 4.0 × 10−6 cm/s [5] |
2-Arylbenzoxazole | Aβ aggregation inhibition | >60% inhibition at 10 µM [3] |
5-(Piperazin-1-yl)benzofuran-2-carboxamide | Antitubercular activity | MIC = 0.78 µg/mL [6] |
Electron-withdrawing or electron-donating groups at the C-5 or C-6 positions significantly modulate benzoxazole's pharmacological properties. Carboxylic acid or ester functionalities at these positions—as in 2-(piperazin-1-yl)-1,3-benzoxazole-5-carboxylic acid—enhance water solubility and provide sites for molecular hybridization [10]. The scaffold's metabolic stability stems from resistance to oxidative degradation, while its moderate log P values (typically 2.0–3.5) balance membrane permeability and solubility [4]. These characteristics establish benzoxazole as an optimal framework for CNS drug development, particularly when conjugated with pharmacophores like piperazine to enhance blood-brain barrier (BBB) penetration [3] [9].
Piperazine is a six-membered heterocycle featuring two nitrogen atoms at opposite positions, conferring remarkable conformational flexibility and hydrogen-bonding capabilities. This versatility enables piperazine to serve as a molecular "spacer" that optimizes distance and orientation between pharmacophoric units while enhancing aqueous solubility through protonation of its nitrogen atoms (pKa ≈ 9.5–10.5) [1] [2]. Approximately 15% of commercially available small-molecule pharmaceuticals contain piperazine, underscoring its therapeutic significance [8]. In CNS therapeutics, piperazine derivatives facilitate BBB crossing via modulation of P-glycoprotein efflux and exhibit intrinsic activity against neurological targets. For example, piperazine-containing antihistamines demonstrate sedative properties through histamine H1 receptor antagonism [7].
Table 2: Therapeutic Applications of Piperazine-Containing Pharmaceuticals
Piperazine-Containing Drug | Therapeutic Category | Primary Biological Target |
---|---|---|
Trifluoperazine | Antipsychotic | Dopamine D2 receptor |
Vortioxetine | Antidepressant | Serotonin transporter (SERT) |
Sitagliptin | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) |
Benzylpiperazine conjugates | Alzheimer’s disease therapeutics | Dual AChE/BACE-1 inhibition [8] |
In oncology, piperazine derivatives exhibit multi-targeted actions against key cancer pathways. Molecular hybrids incorporating piperazine show enhanced DNA intercalation (e.g., in benzoxazole-piperazine conjugates) and kinase inhibition [8]. The nitrogen atoms in piperazine readily form salt bridges with acidic residues in enzymatic binding sites, as demonstrated by piperazine-based MAGL (monoacylglycerol lipase) inhibitors that suppress tumor proliferation through modulation of endocannabinoid signaling [4]. Structural modifications to the piperazine ring—such as N-alkylation or incorporation into polycyclic systems—fine-tune receptor affinity and selectivity while maintaining favorable ADME profiles essential for systemic drug distribution [2] [8].
The hybridization of benzoxazole and piperazine scaffolds creates multifunctional ligands capable of simultaneous engagement with complementary disease targets. This strategy addresses the pathological complexity of neurological disorders and cancer, where single-target agents often exhibit limited efficacy. Molecular modeling studies indicate that 2-(piperazin-1-yl)-1,3-benzoxazole derivatives adopt optimal conformations for binding to both cholinesterases and β-secretase (BACE-1), critical targets in Alzheimer's disease [3]. The benzoxazole core interacts with catalytic anionic sites (CAS) of AChE via π-π stacking, while the protonated piperazine moiety binds to the peripheral anionic site (PAS) through charge-assisted hydrogen bonding [3].
Table 3: Physicochemical and Pharmacological Profiles of Benzoxazole-Piperazine Hybrids
Hybrid Structure | log Pa | Molecular Weight (Da) | H-Bond Acceptors | Biological Activities |
---|---|---|---|---|
Methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate | 1.8 | 281.7 | 6 | AChE inhibition, Aβ anti-aggregation [3] |
2-(Piperazin-1-yl)-1,3-benzoxazole-5-carboxylic acid | 1.2 | 247.3 | 6 | Dual hAChE/hBChE inhibition [10] |
Benzylpiperazine-linked 5-phenyl-1,2,4-triazole | 3.5 | 389.5 | 5 | Dual AChE/BACE-1 inhibition (IC50 = 0.84 µM/1.12 µM) [3] |
a Calculated partition coefficient (octanol/water)
The integration of piperazine significantly enhances the drug-like properties of benzoxazole derivatives. Piperazine's basic nitrogen atoms improve water solubility under physiological conditions (pH 7.4), counteracting benzoxazole's hydrophobicity and facilitating gastrointestinal absorption [2] [10]. Carboxylate esters at the C-6 position (e.g., methyl ester in methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate) serve as prodrug moieties or hydrogen-bond acceptors, further optimizing bioavailability. These hybrids exhibit superior BBB permeability compared to non-conjugated analogs, as validated by PAMPA-BBB assays showing apparent permeability coefficients (Pe) >4.0 × 10−6 cm/s [3] [5].
Beyond neurological applications, benzoxazole-piperazine hybrids demonstrate activity against Mycobacterium tuberculosis (MIC = 0.78–1.56 µg/mL) and cancer cell lines through dual-target mechanisms [6] [8]. The molecular framework allows simultaneous inhibition of mycobacterial enoyl reductase and human monoacylglycerol lipase (MAGL), illustrating the scaffold's versatility across therapeutic areas [4] [6]. This multi-target engagement profile—combined with tunable physicochemical properties—positions benzoxazole-piperazine conjugates as privileged structures for rational drug design against complex diseases.
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 27130-43-4
CAS No.: 20965-69-9